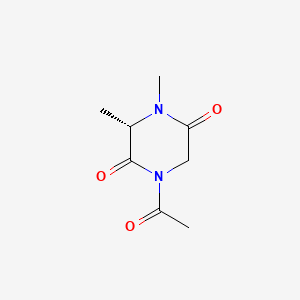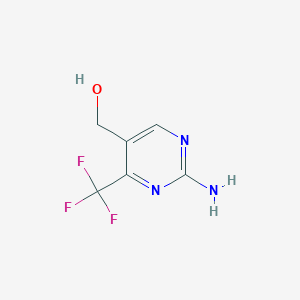
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a hydroxymethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Hydroxymethylation: The hydroxymethyl group at the 5-position can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, amines, formaldehyde, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate biological pathways. The amino and hydroxymethyl groups contribute to hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2-Amino-5-(trifluoromethyl)pyrimidine: The trifluoromethyl group is positioned differently, affecting its reactivity and applications.
2-Amino-4-(methyl)pyrimidin-5-yl)methanol: The trifluoromethyl group is replaced with a methyl group, altering its lipophilicity and biological activity.
Uniqueness
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C6H6F3N3O |
|---|---|
分子量 |
193.13 g/mol |
IUPAC 名称 |
[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-3(2-13)1-11-5(10)12-4/h1,13H,2H2,(H2,10,11,12) |
InChI 键 |
SJFAXRZNLNWMBR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
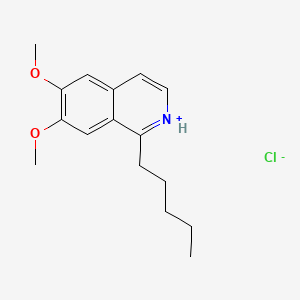
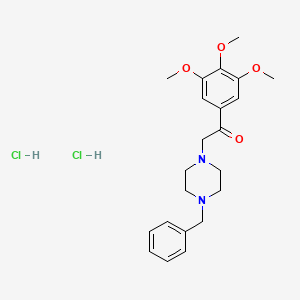


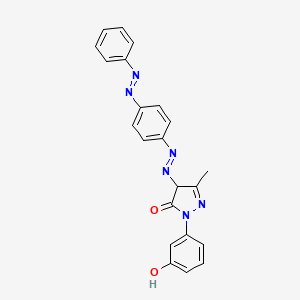

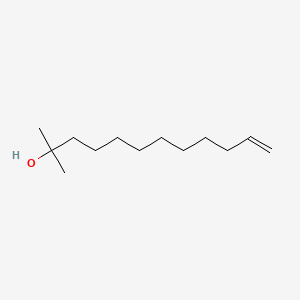
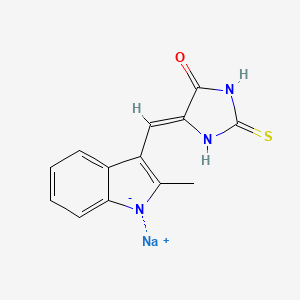
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

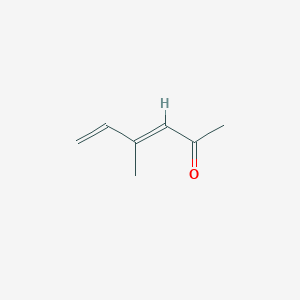
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
